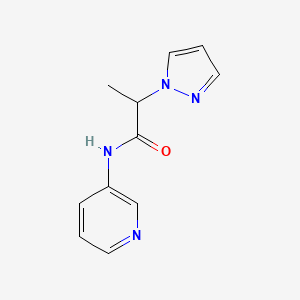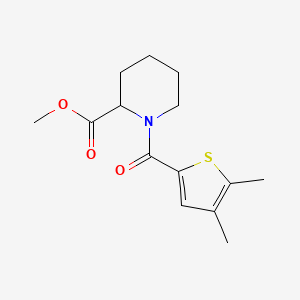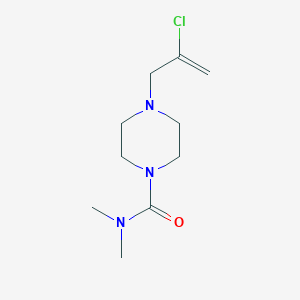![molecular formula C15H17ClN2O2 B7544449 4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, commonly referred to as CPOP, has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes.
Mechanism of Action
CPOP acts as a selective inhibitor of the potassium channel Kv1.3, which is primarily expressed in T cells and plays a role in the immune response. By inhibiting the activity of this channel, CPOP can modulate the activity of T cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, CPOP has been shown to have a range of biochemical and physiological effects. For example, CPOP has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, CPOP has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPOP in lab experiments is its selectivity for the Kv1.3 potassium channel. This allows researchers to study the specific effects of inhibiting this channel without affecting other channels or biological processes. However, one limitation of CPOP is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Future Directions
There are several future directions for research on CPOP. One area of interest is the potential use of CPOP as a therapeutic agent for autoimmune diseases and other immune-related disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its effects on other biological processes. Finally, the development of more potent analogs of CPOP may improve its usefulness as a tool in scientific research.
Synthesis Methods
The synthesis of CPOP involves a multi-step process that begins with the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This compound is then reacted with 2-amino-2-methyl-1-propanol to form 4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. The purity of the resulting compound can be improved through various purification techniques, such as column chromatography or recrystallization.
Scientific Research Applications
CPOP has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPOP has been shown to inhibit the activity of a specific type of potassium channel, which can have implications for the treatment of neurological disorders such as epilepsy. In cancer research, CPOP has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been used as a tool in drug discovery, as it can be used to screen for compounds that interact with specific potassium channels.
properties
IUPAC Name |
4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11-8-18(5-6-19-11)9-14-10-20-15(17-14)12-3-2-4-13(16)7-12/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZLGOCHUPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)




![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)